molecular formula C9H16O2 B13455210 1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one

1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one

Cat. No.: B13455210
M. Wt: 156.22 g/mol
InChI Key: SUTXGMAUMGWHBW-UHFFFAOYSA-N
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Description

1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one is an organic compound with the molecular formula C9H16O2. It is a derivative of cyclopentane, featuring a methoxymethyl group and an ethanone moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one typically involves the reaction of cyclopentylmethanol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, forming the methoxymethyl ether. This intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride
  • 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine

Uniqueness

1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one is unique due to its combination of a cyclopentane ring with a methoxymethyl group and an ethanone moiety. This structure imparts distinct reactivity and properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-[1-(methoxymethyl)cyclopentyl]ethanone

InChI

InChI=1S/C9H16O2/c1-8(10)9(7-11-2)5-3-4-6-9/h3-7H2,1-2H3

InChI Key

SUTXGMAUMGWHBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCC1)COC

Origin of Product

United States

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